

# Spectroscopic Data Analysis of 2-(Morpholino)phenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-(Morpholino)phenylboronic acid*

Cat. No.: *B151227*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-(Morpholino)phenylboronic acid**. While specific experimental data for this compound is not readily available in the public domain, this document outlines the theoretical spectroscopic values and general experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is compiled from analyses of structurally related compounds, including phenylboronic acid and N-substituted morpholines, to offer a predictive guide for researchers. This guide also includes detailed experimental methodologies and data visualization to aid in the characterization of this and similar molecules.

## Introduction

**2-(Morpholino)phenylboronic acid** is a bifunctional organic compound featuring a phenylboronic acid moiety and a morpholine substituent. Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid functional group also allows for the formation of reversible covalent complexes with diols, a property leveraged in the design of sensors and drug delivery systems. The morpholine group, a common heterocycle in

medicinal chemistry, can influence the compound's solubility, polarity, and pharmacological activity.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents a framework for the spectroscopic analysis of **2-(Morpholino)phenylboronic acid**.

## Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for **2-(Morpholino)phenylboronic acid**, the following tables summarize the expected quantitative data based on the analysis of its constituent fragments and related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-(Morpholino)phenylboronic acid**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                                    |
|------------------------------------|--------------|-------------|-----------------------------------------------|
| ~7.8 - 7.9                         | d            | 1H          | Ar-H (ortho to -<br>$\text{B}(\text{OH})_2$ ) |
| ~7.2 - 7.4                         | m            | 3H          | Ar-H                                          |
| ~4.9 - 5.2                         | br s         | 2H          | $\text{B}(\text{OH})_2$                       |
| ~3.8 - 3.9                         | t            | 4H          | -N- $\text{CH}_2\text{-CH}_2\text{-O-}$       |
| ~3.0 - 3.1                         | t            | 4H          | -N- $\text{CH}_2\text{-CH}_2\text{-O-}$       |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-(Morpholino)phenylboronic acid**

| Chemical Shift ( $\delta$ ) ppm | Assignment                              |
|---------------------------------|-----------------------------------------|
| ~150 - 155                      | Ar-C-N                                  |
| ~135 - 140                      | Ar-C-B                                  |
| ~130 - 135                      | Ar-CH                                   |
| ~125 - 130                      | Ar-CH                                   |
| ~120 - 125                      | Ar-CH                                   |
| ~115 - 120                      | Ar-CH                                   |
| ~66 - 68                        | -N-CH <sub>2</sub> -CH <sub>2</sub> -O- |
| ~52 - 54                        | -N-CH <sub>2</sub> -CH <sub>2</sub> -O- |

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(Morpholino)phenylboronic acid**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                              |
|--------------------------------|---------------|-----------------------------------------|
| ~3600 - 3200                   | Broad, Strong | O-H stretch (B(OH) <sub>2</sub> )       |
| ~3050 - 3000                   | Medium        | Aromatic C-H stretch                    |
| ~2950 - 2850                   | Medium        | Aliphatic C-H stretch<br>(morpholine)   |
| ~1600, ~1475                   | Medium-Strong | Aromatic C=C stretch                    |
| ~1350 - 1300                   | Strong        | B-O stretch                             |
| ~1250 - 1200                   | Strong        | C-N stretch                             |
| ~1115                          | Strong        | C-O-C stretch (morpholine)              |
| ~750                           | Strong        | Ortho-disubstituted benzene<br>C-H bend |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Morpholino)phenylboronic acid**

| m/z    | Ion                                              |
|--------|--------------------------------------------------|
| 207.11 | $[M]^+$ (Molecular Ion for $C_{10}H_{14}BNO_3$ ) |
| 208.11 | $[M+H]^+$ (Protonated Molecule)                  |
| 189.10 | $[M-H_2O]^+$                                     |
| 162.09 | $[M-B(OH)_2]^+$                                  |
| 120.08 | $[C_8H_{10}N]^+$                                 |

## Experimental Protocols

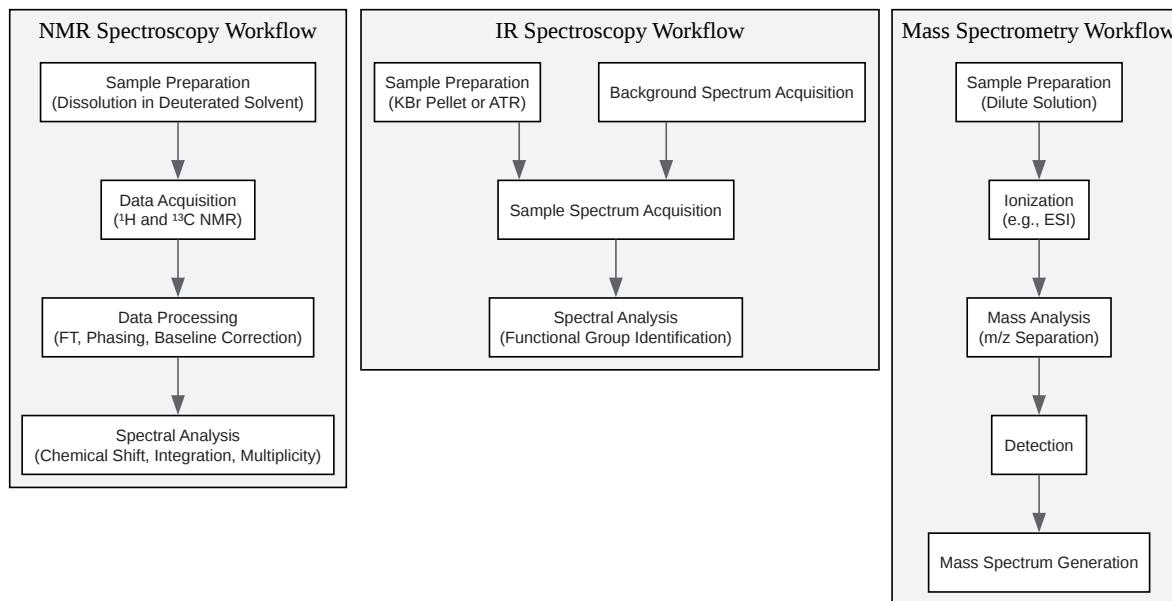
The following are detailed methodologies for the key spectroscopic experiments. These are general protocols and may require optimization for specific instrumentation and sample characteristics.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Morpholino)phenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent is critical as the chemical shifts of the B(OH)<sub>2</sub> protons are solvent-dependent and may exchange with D<sub>2</sub>O.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:

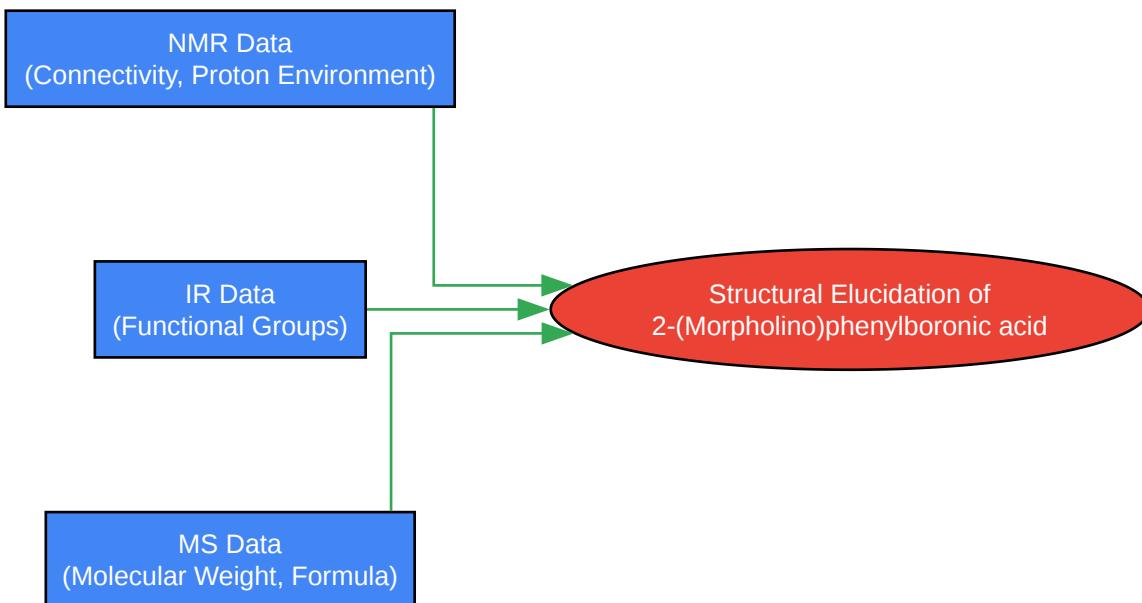
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy


- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
  - Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for this type of molecule.[[1](#)]
- Data Acquisition:
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.
  - Acquire the mass spectrum in positive or negative ion mode. For **2-(Morpholino)phenylboronic acid**, positive ion mode is likely to be more informative due to the presence of the basic morpholine nitrogen.
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).


## Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.



[Click to download full resolution via product page](#)

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.



[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for structural elucidation.

## Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of **2-(Morpholino)phenylboronic acid**. While experimental data for this specific molecule is not widely published, the expected NMR, IR, and MS data have been tabulated based on the known spectral properties of its constituent functional groups. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and analysis of this and related compounds. The synergistic use of these spectroscopic techniques is crucial for unambiguous structure determination and purity assessment in chemical research and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-(Morpholino)phenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151227#spectroscopic-data-for-2-morpholino-phenylboronic-acid-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)